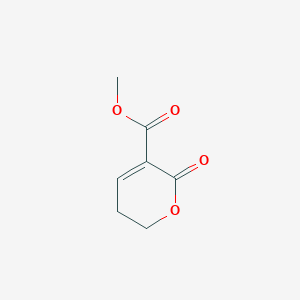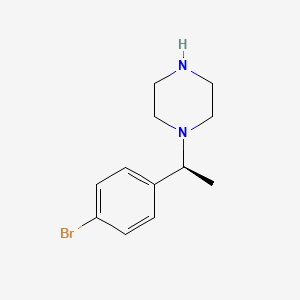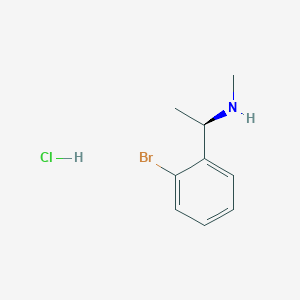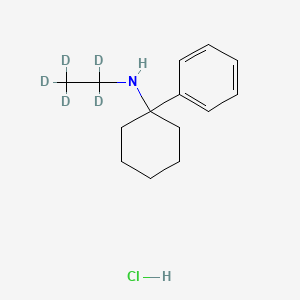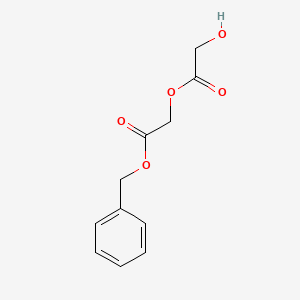
8,9-Piperazine Pixantrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Piperazine Pixantrone is a synthetic compound belonging to the class of aza-anthracenediones. It is primarily known for its application in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. This compound has garnered attention due to its unique chemical structure and pharmacological properties, which distinguish it from other anthracenediones and anthracyclines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Piperazine Pixantrone involves multiple steps, starting with the formation of the core aza-anthracenedione structure. The process typically includes:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving aromatic amines and quinones.
Piperazine Introduction: Incorporation of the piperazine moiety through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 8,9-Piperazine Pixantrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, and water are commonly used solvents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo substitution reactions to form more complex structures .
Scientific Research Applications
8,9-Piperazine Pixantrone has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for studying aza-anthracenedione derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Primarily used in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. .
Mechanism of Action
8,9-Piperazine Pixantrone exerts its effects through multiple mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It acts as a topoisomerase II poison, preventing the enzyme from relieving torsional strain in DNA during replication.
Alkylation: The compound forms stable DNA adducts and cross-strand breaks, leading to cell death
Molecular Targets and Pathways:
Topoisomerase II: Inhibition of this enzyme is a primary mechanism.
DNA: Direct interaction with DNA leads to the formation of adducts and breaks.
Cell Cycle: Induces cell cycle arrest and apoptosis in cancer cells
Comparison with Similar Compounds
Mitoxantrone: Another aza-anthracenedione with similar DNA intercalation and topoisomerase II inhibition properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mechanism but more severe side effects, including cardiotoxicity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity but similar efficacy
Uniqueness: 8,9-Piperazine Pixantrone is unique due to its reduced cardiotoxicity compared to other anthracenediones and anthracyclines. This makes it a safer option for patients requiring long-term treatment .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2 |
InChI Key |
RKVGMWDRZZUVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


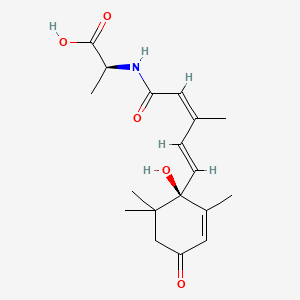
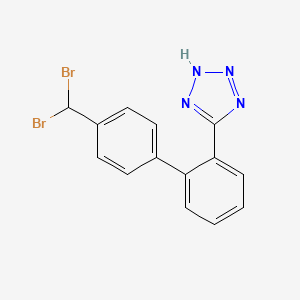
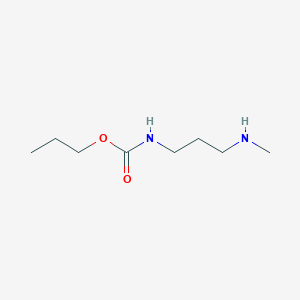
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
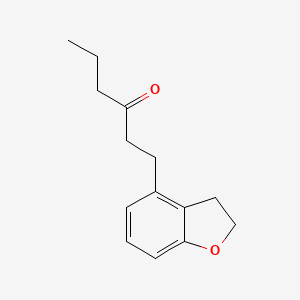
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
